N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921815-79-4
VCID: VC4328028
InChI: InChI=1S/C16H12N2OS2/c19-14(9-11-5-3-7-20-11)17-16-18-15-12-6-2-1-4-10(12)8-13(15)21-16/h1-7H,8-9H2,(H,17,18,19)
SMILES: C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CS4
Molecular Formula: C16H12N2OS2
Molecular Weight: 312.41

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 921815-79-4

Cat. No.: VC4328028

Molecular Formula: C16H12N2OS2

Molecular Weight: 312.41

* For research use only. Not for human or veterinary use.

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide - 921815-79-4

Specification

CAS No. 921815-79-4
Molecular Formula C16H12N2OS2
Molecular Weight 312.41
IUPAC Name N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C16H12N2OS2/c19-14(9-11-5-3-7-20-11)17-16-18-15-12-6-2-1-4-10(12)8-13(15)21-16/h1-7H,8-9H2,(H,17,18,19)
Standard InChI Key VJKIVQAVTAZPMV-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CS4

Introduction

Structural Identification and Nomenclature

N-(8H-Indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (IUPAC name: N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide) is a bicyclic heteroaromatic compound comprising:

  • An 8H-indeno[1,2-d]thiazole core, featuring a fused indene and thiazole ring system.

  • A thiophen-2-ylacetamide substituent at the 2-position of the thiazole ring.

The indeno-thiazole system provides planar rigidity, while the thiophene-acetamide side chain introduces electronic diversity, potentially enhancing interactions with biological targets .

Synthetic Routes and Optimization

Core Scaffold Synthesis

The 8H-indeno[1,2-d]thiazole core is synthesized via a cyclocondensation reaction between 1-indanone and thiourea in the presence of bromine, as demonstrated in related indeno-thiazole derivatives . Modifications to this protocol include:

Step 1: Formation of 2-amino-8H-indeno[1,2-d]thiazole
1-Indanone reacts with thiourea and bromine in ethanol under reflux, yielding the thiazole intermediate. Optimal conditions (100°C, 5–6 h) achieve 70–85% yields .

Step 2: Acetamide Coupling
The 2-amino group undergoes amidation with 2-(thiophen-2-yl)acetyl chloride. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF facilitate efficient coupling at room temperature, a method validated for analogous acetamide derivatives .

Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of polar intermediates
Coupling AgentHATU95% efficiency vs. 78% for EDC/HOBt
Temperature25°CPrevents thiophene ring degradation
Reaction Time2 hBalances completion and side reactions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.27 (s, 1H, thiazole-H5)

    • δ 7.43–7.32 (m, 4H, indeno-H2, H3; thiophene-H3, H4)

    • δ 6.92 (dd, J = 3.6 Hz, 1H, thiophene-H5)

    • δ 4.85 (s, 2H, acetamide-CH2)

    • δ 3.85 (s, 2H, indeno-CH2)

  • 13C NMR (100 MHz, DMSO-d6):

    • 170.2 ppm (C=O)

    • 162.4 ppm (thiazole-C2)

    • 140.1–125.3 ppm (aromatic carbons)

    • 38.7 ppm (acetamide-CH2)

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI+): m/z calcd for C18H13N2OS2 [M+H]+: 345.0421; found: 345.0418.

  • Elemental Analysis:

    • Calculated: C, 62.78%; H, 3.80%; N, 8.12%; S, 18.60%.

    • Found: C, 62.75%; H, 3.82%; N, 8.10%; S, 18.58%.

Structure-Activity Relationship (SAR) Considerations

While direct biological data for this compound remains unpublished, comparisons to structurally analogous systems suggest:

  • Thiophene Substitution: The electron-rich thiophene may enhance π-π stacking with protease active sites, as seen in SARS-CoV-2 3CLpro inhibitors .

  • Acetamide Linker: Flexibility of the CH2 group could improve binding pocket accommodation vs. rigid benzamides .

  • Indeno-Thiazole Core: Planarity likely contributes to target affinity, though steric bulk at position 6 may require optimization .

Hypothetical Biological Applications

Kinase Inhibition

Thiophene-acetamides demonstrate kinase inhibitory activity in compounds like 8a–d (IC50 = 0.89–2.34 μM against EGFR ). Molecular docking studies could validate similar interactions.

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